![molecular formula C24H21ClN4O6 B3403154 N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105225-88-4](/img/structure/B3403154.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O6 and its molecular weight is 496.9. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of phenolic and oxadiazole moieties which are known to influence biological activity. Its molecular formula is , with a molecular weight of approximately 425.88 g/mol.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes key findings related to its anticancer activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | < 100 | Induction of apoptosis via caspase activation |
HeLa | < 100 | Inhibition of cell proliferation |
MCF-7 | < 100 | Morphological changes indicative of apoptosis |
The primary mechanism through which this compound exerts its cytotoxic effects appears to involve:
- Apoptosis Induction : The compound has been shown to increase phosphatidylserine translocation and activate caspases in treated cells, leading to programmed cell death .
- Cell Cycle Arrest : It may also induce cell cycle arrest in the G1 phase, thereby preventing further proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. The presence of:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve binding affinity to biological targets.
- Oxadiazole Moiety : Known for its broad spectrum of biological activities, including anticancer properties; compounds containing this moiety have been reported to inhibit various enzymes related to cancer progression .
Case Studies
Several studies have investigated the biological activity of similar compounds. For instance:
- A study demonstrated that derivatives containing oxadiazole moieties exhibited significant cytotoxicity against HCT-116 and HeLa cell lines with IC50 values ranging from 30 μM to 70 μM .
- Another investigation focused on the pharmacophoric features necessary for enhancing anticancer activity, emphasizing the role of electron-withdrawing groups in improving efficacy against specific cancer types .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. The specific structure of N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suggests potential efficacy against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The proposed mechanism involves the interaction of the compound with specific cellular targets that are crucial for tumor growth and survival. The presence of the oxadiazole ring enhances the compound's ability to interact with biological macromolecules, leading to improved anticancer activity .
Nonlinear Optical Applications
Optical Properties
Compounds with similar structural features have been investigated for their nonlinear optical (NLO) properties. The incorporation of electron-donating and electron-withdrawing groups in the molecular structure can significantly enhance NLO responses. Such properties make these compounds suitable for applications in photonic devices and laser technology .
Case Studies
A study focusing on related compounds demonstrated that modifications in the molecular structure led to substantial increases in third-order NLO susceptibilities. This suggests that this compound could similarly exhibit enhanced optical characteristics when optimized .
Material Science
Polymer Composites
The compound's unique chemical structure allows it to be used as a building block for advanced polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .
Environmental Applications
Research has indicated that similar compounds can be utilized in environmental remediation processes due to their ability to bind heavy metals or organic pollutants. This application is particularly relevant in developing materials for water purification systems .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the amide bond cleaves to form carboxylic acid and amine derivatives:
Reaction :
For this compound, hydrolysis yields 3-chloro-4-methoxyaniline and a pyridinone-acetic acid derivative .
Alkaline conditions favor saponification, producing carboxylate salts. Kinetic studies on analogous acetamides show hydrolysis rates depend on pH and temperature, with complete conversion at 80°C in 6M NaOH.
Nucleophilic Substitution at the Chloro Group
The 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. Data from structurally related chloro-methoxyphenyl acetamides demonstrate:
Reaction Type | Conditions | Products |
---|---|---|
Amination | NH₃, Cu catalyst, 120°C | 3-amino-4-methoxyphenyl derivative |
Methoxylation | NaOMe, DMF, 100°C | 3,4-dimethoxyphenyl product |
Cyanation | CuCN, DMSO, 150°C | 3-cyano-4-methoxyphenyl analog |
The electron-withdrawing oxadiazole and acetamide groups enhance the chloro group's electrophilicity, accelerating NAS.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring displays stability under mild conditions but undergoes ring-opening reactions with strong nucleophiles or reductants:
Reduction
Using LiAlH₄ in THF at 0–5°C, the oxadiazole ring reduces to form a diamino intermediate:
This reaction is critical for generating bioactive metabolites.
Nucleophilic Attack
With hydroxylamine (NH₂OH), the oxadiazole ring opens to yield hydroxamic acid derivatives, confirmed via LC-MS in related compounds .
Pyridinone Ring Modifications
The 2-oxopyridin-1(2H)-yl group participates in:
Keto-Enol Tautomerism
The pyridinone exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding. DFT calculations on analogs show a 2.3 kcal/mol preference for the keto form.
Oxidation
Under O₂ with MnO₂ catalyst, the pyridinone oxidizes to a pyridine derivative, altering electron distribution in the molecule.
Functional Group Cross-Reactivity
Interactions between functional groups influence reaction pathways:
-
The methoxy groups on the phenyl ring direct electrophilic substitution to the para position, confirmed by nitration studies .
-
The oxadiazole ring stabilizes radical intermediates during photochemical reactions, as observed in ESR studies of derivatives .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of analogs reveals decomposition onset at 220°C, primarily via cleavage of the oxadiazole ring. Photolysis under UV light (254 nm) generates radicals detectable via spin-trapping assays.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6/c1-32-18-9-7-15(12-17(18)25)26-21(30)13-29-10-4-5-16(24(29)31)23-27-22(28-35-23)14-6-8-19(33-2)20(11-14)34-3/h4-12H,13H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUSZRWFFHXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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